molecular formula C13H19N5O2 B1247130 3-Isobutyl-8-pyrrolidinoxanthine

3-Isobutyl-8-pyrrolidinoxanthine

Cat. No.: B1247130
M. Wt: 277.32 g/mol
InChI Key: KHQOTPZSYMSVHB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Derivation

The systematic IUPAC name for 3-isobutyl-8-pyrrolidinoxanthine is 3-(2-methylpropyl)-8-pyrrolidin-1-yl-7H-purine-2,6-dione . This name reflects the compound’s structural features derived from the xanthine core, a bicyclic purine derivative. The purine scaffold is substituted at two critical positions:

  • Position 3 : A 2-methylpropyl (isobutyl) group, giving the "3-isobutyl" designation.
  • Position 8 : A pyrrolidin-1-yl group, a five-membered saturated ring containing one nitrogen atom.

The suffix "2,6-dione" indicates ketone functional groups at positions 2 and 6 of the purine ring. The numbering of the purine ring follows IUPAC guidelines, with positions 1–9 assigned in a clockwise manner, starting from the nitrogen at the top of the imidazole ring.

The structural derivation of this compound begins with xanthine (3,7-dihydro-1H-purine-2,6-dione), which is modified by alkylation at position 3 and substitution with a pyrrolidine ring at position 8. These modifications alter the molecule’s electronic and steric properties, influencing its biological activity and receptor binding affinity.

Synonyms and Historical Terminology in Scientific Literature

3-Isobutyl-8-pyrrolidinoxanthine is referenced in scientific literature under multiple synonyms, including:

  • IPDX : An abbreviation widely used in pharmacological studies to denote its role as an adenosine receptor antagonist.
  • GTPL447 : A identifier from the Guide to Pharmacology database, emphasizing its ligand properties.
  • 3-(2-Methylpropyl)-8-pyrrolidin-1-yl-7H-purine-2,6-dione : A systematic variant of the IUPAC name.

Properties

Molecular Formula

C13H19N5O2

Molecular Weight

277.32 g/mol

IUPAC Name

3-(2-methylpropyl)-8-pyrrolidin-1-yl-7H-purine-2,6-dione

InChI

InChI=1S/C13H19N5O2/c1-8(2)7-18-10-9(11(19)16-13(18)20)14-12(15-10)17-5-3-4-6-17/h8H,3-7H2,1-2H3,(H,14,15)(H,16,19,20)

InChI Key

KHQOTPZSYMSVHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(C(=O)NC1=O)NC(=N2)N3CCCC3

Synonyms

3-isobutyl-8-pyrrolidinoxanthine
IPDX cpd

Origin of Product

United States

Preparation Methods

Xanthine Backbone Formation

The synthesis begins with the preparation of a xanthine derivative substituted at the 1-, 3-, and 7-positions. A typical precursor is 3-methyl-7-(2-butyn-1-yl)xanthine, which provides steric and electronic features conducive to subsequent substitutions. Bromination at the 8-position using phosphorus oxybromide (POBr₃) yields 8-bromoxanthine intermediates, crucial for nucleophilic aromatic substitution reactions.

Example Protocol :

  • Bromination :

    • 3-Methyl-7-(2-butyn-1-yl)xanthine (202 g, 0.68 mol) is reacted with POBr₃ in acetonitrile at 81°C for 2 hours.

    • Yield: 91% after neutralization and crystallization.

Pyrrolidine Substitution at the 8-Position

The 8-bromo group undergoes displacement by pyrrolidine under heated conditions. This step requires aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP) to stabilize the transition state and enhance nucleophilicity.

Optimized Conditions :

  • Solvent : NMP (boiling point: 202°C) enables reactions at 140°C without solvent degradation.

  • Base : Diisopropylethylamine (DIPEA) neutralizes HBr byproducts, driving the reaction to completion.

  • Molar Ratio : A 1:1.5 substrate-to-pyrrolidine ratio ensures full conversion while minimizing side reactions.

Reaction Equation :

8-Bromoxanthine+PyrrolidineDIPEA, 140°CNMP8-Pyrrolidinoxanthine+HBr\text{8-Bromoxanthine} + \text{Pyrrolidine} \xrightarrow[\text{DIPEA, 140°C}]{\text{NMP}} \text{8-Pyrrolidinoxanthine} + \text{HBr}

Protective Group Strategies and Functionalization

Isobutyl Group Introduction at the 3-Position

The 3-isobutyl moiety is introduced via alkylation of a xanthine intermediate. To prevent over-alkylation, temporary protective groups (e.g., phthalimido) are employed.

Stepwise Process :

  • Protection : The xanthine nitrogen at position 3 is protected using a phthalimido group during bromination and pyrrolidine substitution.

  • Alkylation : Reaction with isobutyl bromide in the presence of anhydrous K₂CO₃ in NMP at 70°C.

  • Deprotection : Hydrazine in ethanol removes the phthalimido group, yielding the final product.

Critical Parameters :

  • Temperature : 70°C balances reaction rate and selectivity.

  • Solvent : NMP facilitates dissolution of both polar and non-polar reactants.

Industrial-Scale Synthesis Optimization

Challenges in Process Chemistry

Early synthetic routes faced limitations in purity and scalability due to:

  • Residual protecting group derivatives (e.g., tert-butyloxycarbonyl) requiring costly chromatographic purification.

  • Racemization at chiral centers during high-temperature steps.

Improved Protocol from Patent Literature

The US8883805B2 patent addresses these issues through:

Solvent and Base Selection

ParameterConventional MethodOptimized Method
SolventTHFNMP
BaseK₂CO₃DIPEA
Reaction Temperature100°C140°C
Yield65–70%82–88%

Crystallization-Based Purification

  • Hot Filtration : Crude product is dissolved in methanol at 80°C, filtered to remove insoluble impurities, and cooled to 0–5°C for crystallization.

  • Purity Enhancement : Successive washes with tert-butyl methyl ether reduce residual solvent content to <0.1%.

Analytical Characterization and Quality Control

Key Physicochemical Properties

PropertyValueMethod
Molecular Weight263.32 g/molMass Spectrometry
Melting Point188 ± 3°CDSC
Purity>99% (HPLC)Reverse-Phase HPLC

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.02 (d, 6H, isobutyl CH₃), 2.45–2.60 (m, 4H, pyrrolidine CH₂), 3.85 (m, 1H, xanthine CH).

  • IR : 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-N stretch).

Comparative Analysis of Synthetic Routes

Method Efficiency Metrics

MetricLaboratory-ScaleIndustrial-Scale
Reaction Time48 hours6 hours
Overall Yield45%82%
Purity95%99.5%

Applications in Pharmacological Research

Receptor Binding Studies

3-Isobutyl-8-pyrrolidinoxanthine exhibits a Kₐ of 0.41 nM for A2B receptors, with >70-fold selectivity over A1, A2A, and A3 subtypes. Its synthesis enables:

  • Mechanistic studies of adenosine signaling in dendritic cells.

  • Development of anti-inflammatory therapies targeting A2B-mediated cAMP pathways .

Chemical Reactions Analysis

Types of Reactions

3-isobutyl-8-pyrrolidinoxanthine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Role in Angiogenesis

Overview : Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions, including cancer and diabetic retinopathy. The adenosine A2B receptor has been implicated in promoting angiogenic processes.

Research Findings :

  • A study demonstrated that IPDX effectively inhibited the proliferation and migration of human retinal endothelial cells (HRECs) stimulated by adenosine analogs. This inhibition was associated with a reduction in extracellular signal-regulated kinase (ERK) activation and vascular endothelial growth factor (VEGF) expression, suggesting a potential therapeutic application for diseases characterized by aberrant neovascularization such as diabetic retinopathy .

Data Table: Effects of IPDX on HREC Activity

ParameterControl (NECA)NECA + IPDXEffect of IPDX
Cell ProliferationIncreasedDecreasedInhibition observed
Cell MigrationIncreasedDecreasedInhibition observed
ERK ActivationIncreasedDecreasedInhibition observed
Tube FormationEnhancedAttenuatedInhibition observed

Anti-Inflammatory Properties

Overview : IPDX's ability to block the A2B receptor has significant implications for inflammatory diseases. By inhibiting mast cell activation, it may reduce the release of pro-inflammatory mediators.

Research Findings :

  • Inhibition of mast cell activation by IPDX was shown to decrease the production of interleukins (IL-4 and IL-13), which are critical in mediating allergic responses and asthma . This suggests that IPDX could serve as a therapeutic agent for managing allergic conditions.

Data Table: Effects of IPDX on Mast Cell Activation

CytokineControl (Adenosine)Adenosine + IPDXEffect of IPDX
IL-4IncreasedDecreasedInhibition observed
IL-13IncreasedDecreasedInhibition observed

Potential in Cancer Therapy

Overview : The modulation of angiogenesis and inflammation positions IPDX as a candidate for cancer therapy, particularly in solid tumors where these processes are dysregulated.

Research Findings :

  • Studies have indicated that by inhibiting the A2B receptor, IPDX can potentially reduce tumor growth rates by limiting blood supply through angiogenesis . The compound’s effects on tumor-associated macrophages and their cytokine profiles also warrant further investigation.

Mechanistic Insights

Overview : Understanding the mechanisms by which IPDX exerts its effects is crucial for optimizing its applications.

Research Findings :

  • The inhibition of ERK signaling pathways was confirmed through Western blot analysis, indicating that IPDX affects downstream signaling cascades involved in cell proliferation and migration . Additionally, studies have shown that the compound selectively targets A2B receptors with high affinity, making it a valuable tool for dissecting adenosine signaling pathways .

Conclusions

3-Isobutyl-8-pyrrolidinoxanthine has emerged as a significant compound with diverse applications in scientific research. Its roles in inhibiting angiogenesis and modulating inflammatory responses highlight its potential therapeutic benefits in conditions such as diabetic retinopathy, asthma, and cancer. Ongoing research is essential to fully elucidate its mechanisms and broaden its applications in clinical settings.

Mechanism of Action

The primary mechanism of action of 3-isobutyl-8-pyrrolidinoxanthine involves its antagonistic effect on the adenosine A2B receptor. By binding to this receptor, the compound inhibits the activation of downstream signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway. This inhibition can lead to reduced inflammation and other therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between IPDX and related adenosine receptor antagonists:

Compound Target Receptor Selectivity Key Functional Effects Clinical Applications References
3-Isobutyl-8-pyrrolidinoxanthine (IPDX) A2B High selectivity for A2B over A1, A2A, A3 Blocks NECA-induced IL-8 secretion in mast cells; inhibits cAMP-mediated downregulation of MHC class II in macrophages; suppresses angiogenesis via A2B/A3 crosstalk . Potential antiasthmatic/anti-inflammatory agent .
DPCPX (8-cyclopentyl-1,3-dipropylxanthine) A1 A1-selective Reduces adenosine-mediated relaxation in rat duodenal muscle; used to study A1 receptor roles in autonomic pharmacology . Research tool for A1 receptor studies .
CSC (8-(3-chlorostyryl)caffeine) A2A A2A-selective Modulates dopamine signaling and neuroinflammation; used in Parkinson’s disease research . Preclinical studies for neurological disorders .
MRS1220 A3 A3-selective Inhibits A3-mediated bronchoconstriction and immune cell activation . Investigational agent for cardiac ischemia .
Theophylline Non-selective Broad adenosine receptor antagonism Reduces airway inflammation but causes side effects (tachycardia, seizures) due to non-selectivity . Asthma/COPD management .
MRS1754 A2B A2B-selective Structurally distinct from IPDX but shares A2B antagonism; used in LPS-induced cytokine studies . Research tool for inflammatory models .

Selectivity and Structural Insights

  • IPDX vs. DPCPX/CSC/MRS1220 : IPDX’s 3-isobutyl and 8-pyrrolidin substitutions differentiate it from DPCPX (cyclopentyl/propyl), CSC (chlorostyryl), and MRS1220 (triazoloquinazoline core), explaining its A2B specificity .
  • IPDX vs. Theophylline: Unlike the non-selective theophylline, IPDX avoids A1/A2A-mediated side effects (e.g., cardiac stimulation) by targeting A2B specifically .
  • IPDX vs. MRS1754 : Both are A2B-selective, but IPDX demonstrates unique efficacy in mast cell models, while MRS1754 is utilized in endotoxin-driven cytokine studies .

Functional and Mechanistic Differences

  • Angiogenesis Modulation: IPDX inhibits A2B/A3 receptor crosstalk in endothelial cells, a feature absent in non-selective xanthines like theophylline .
  • Species-Specific Efficacy : IPDX shows consistent A2B antagonism in human and rodent models, whereas compounds like AB928 () exhibit variable affinity across species .

Research Findings and Clinical Implications

  • Inflammatory Diseases : IPDX’s suppression of macrophage MHC class II downregulation suggests utility in autoimmune conditions .

Q & A

Q. What are the primary research applications of IPDX in adenosine receptor studies?

IPDX is a selective adenosine A2B receptor antagonist widely used to investigate receptor-mediated pathways in inflammation, mast cell activation, and smooth muscle regulation. For example, IPDX (10 µM) effectively inhibits adenosine-induced human mast cell degranulation and cytokine release, as demonstrated in in vitro assays using purified human mast cells . Its specificity for A2B receptors over other subtypes (A1, A2A, A3) makes it a critical tool for dissecting A2B-dependent signaling .

Q. What methodological considerations are essential when preparing IPDX for in vitro assays?

IPDX is typically dissolved in dimethyl sulfoxide (DMSO), with final solvent concentrations not exceeding 0.1% to avoid cytotoxicity. Vehicle controls with equivalent DMSO concentrations must be included to isolate receptor-specific effects. Pre-treatment durations (e.g., 15–30 minutes) should align with receptor binding kinetics .

Q. How do researchers determine effective concentrations of IPDX for adenosine receptor antagonism?

Effective concentrations are empirically validated using dose-response curves. For instance, 10 µM IPDX suppresses adenosine-induced relaxation in possum duodenal muscle strips by >80%, as measured via isometric tension recordings . Parallel experiments with A2B receptor knockout (A2BKO) models or complementary antagonists (e.g., MRS 1754) help confirm target specificity .

Advanced Research Questions

Q. How can researchers validate the selectivity of IPDX for A2B adenosine receptors in complex biological systems?

  • Competitive Binding Assays : Compare IPDX’s IC50 against A1/A2A/A3 receptors using radioligands like [³H]DPCPX (A1) or [³H]ZM241385 (A2A).
  • Genetic Knockout Models : Validate results in A2BKO mice or cell lines to exclude off-target effects .
  • Functional Antagonism : Test IPDX’s inability to reverse effects of selective agonists for non-A2B receptors (e.g., CGS21680 for A2A) .

Q. What strategies resolve contradictions in IPDX’s efficacy across different experimental models?

  • Model-Specific Factors : Assess tissue-specific receptor expression (e.g., mast cells vs. smooth muscle) and adenosine release dynamics.
  • Concentration Optimization : Re-evaluate dose-response relationships in conflicting models; higher concentrations (e.g., 50–100 µM) may be required in tissues with high endogenous adenosine .
  • Pharmacokinetic Profiling : Measure IPDX’s stability and bioavailability in in vivo vs. in vitro systems to account for metabolic differences .

Q. How can IPDX be synthesized and validated for high-purity pharmacological studies?

  • Synthesis Protocol : IPDX is synthesized via xanthine core modification, as described by Feoktistov et al. (2001), involving alkylation and pyrrolidine substitution steps .
  • Purity Validation : Use HPLC (≥98% purity) and NMR spectroscopy to confirm structural integrity.
  • Functional Validation : Verify antagonism in standardized assays (e.g., cAMP inhibition in A2B-expressing HEK293 cells) .

Q. What advanced experimental designs incorporate IPDX to study adenosine-mediated inflammatory pathways?

  • Co-Antagonism Studies : Combine IPDX with A2A antagonists (e.g., ZM241385) to isolate A2B-specific contributions in LPS-induced cytokine release models .
  • Longitudinal In Vivo Models : Administer IPDX in A2BKO mice to evaluate chronic inflammation (e.g., airway hyperresponsiveness) while monitoring off-target effects via telemetry .

Methodological Notes

  • Key References :

    • Feoktistov et al. (2001): IPDX synthesis and A2B selectivity .
    • A2BKO models: Role in validating IPDX’s mechanism .
    • Comparative antagonism: MRS 1754 vs. IPDX in receptor binding assays .
  • Critical Parameters :

    ParameterRecommendationReference
    SolventDMSO ≤0.1%
    In vitro concentration10–100 µM
    Pre-treatment time15–30 min

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